4-(Bromomethyl)-2-chlorobenzonitrile

Overview

Description

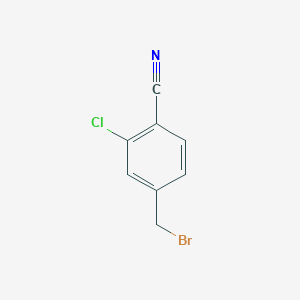

4-(Bromomethyl)-2-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 4-(Bromomethyl)-2-chlorobenzonitrile is likely dependent on its reactivity as a bromomethyl compound. In organic chemistry, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, where they can form new carbon-carbon bonds . This suggests that this compound could interact with its targets by forming covalent bonds, leading to modifications of the target molecules.

Biochemical Pathways

Given its potential reactivity, it could be involved in various biochemical reactions, potentially affecting multiple pathways depending on the context .

Pharmacokinetics

They are likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile typically involves the bromination of 4-methyl-2-chlorobenzonitrile. One common method includes the following steps:

Starting Material: 4-methyl-2-chlorobenzonitrile.

Bromination: The methyl group is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 4-(chloromethyl)-2-chlorobenzaldehyde or 4-(chloromethyl)-2-chlorobenzoic acid.

Reduction: Formation of 4-(bromomethyl)-2-chlorobenzylamine.

Scientific Research Applications

4-(Bromomethyl)-2-chlorobenzonitrile is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for coordination chemistry.

Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)benzonitrile: Lacks the chlorine substituent at the 2-position.

2-Chloro-4-methylbenzonitrile: Lacks the bromomethyl group.

4-(Chloromethyl)-2-chlorobenzonitrile: Substituted with a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-2-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Biological Activity

4-(Bromomethyl)-2-chlorobenzonitrile (CAS No. 83311-25-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrClN

- Molecular Weight : 232.49 g/mol

- IUPAC Name : this compound

The presence of bromomethyl and chlorobenzonitrile groups contributes to its reactivity and potential biological activity.

Biochemical Interactions

The bromomethyl group in this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This property is crucial for its role in drug design and synthesis.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression Modulation : It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis.

- Enzyme Inhibition : The compound inhibits key metabolic enzymes, altering cellular metabolism and energy production .

Antimicrobial Properties

Studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has demonstrated significant inhibitory activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Results indicated that at higher concentrations, the compound significantly increased apoptosis markers, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy

- A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- The compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through broth dilution methods.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 232.49 g/mol |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity (MIC) | 10-50 µg/mL against S. aureus |

| Anticancer IC | 15 µM in MCF-7 cell line |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes, which play a vital role in its detoxification and clearance from biological systems .

Properties

IUPAC Name |

4-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJPMYDXOHFFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625933 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83311-25-5 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.